![molecular formula C11H5BrCl2N4 B565723 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 CAS No. 1246816-61-4](/img/structure/B565723.png)
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3
Descripción general
Descripción
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 is a chemical compound with the molecular formula C11H5BrCl2N4. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and pyrimidine groups. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 typically involves the reaction of 5-bromo-4,6-dichloro-2-pyrimidine with p-phenylenediamine in an appropriate solvent. The reaction conditions can be optimized based on the specific requirements of the reaction system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sodium bicarbonate: for neutralization reactions.
Palladium on carbon: for catalytic hydrogenation.
Dimethyl carbonate: for methylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile: A non-labeled version of the compound.
4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C2: A similar compound with a different isotopic labeling.
Uniqueness
The uniqueness of 4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile-13C3 lies in its isotopic labeling, which makes it particularly useful in tracing studies and in understanding the metabolic pathways of related compounds .
Propiedades
IUPAC Name |
4-[(5-bromo-4,6-dichloro(4,5,6-13C3)pyrimidin-2-yl)amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrCl2N4/c12-8-9(13)17-11(18-10(8)14)16-7-3-1-6(5-15)2-4-7/h1-4H,(H,16,17,18)/i8+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZKXTGKGMPSTG-SKMPNTIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C#N)NC2=N[13C](=[13C]([13C](=N2)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrCl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)

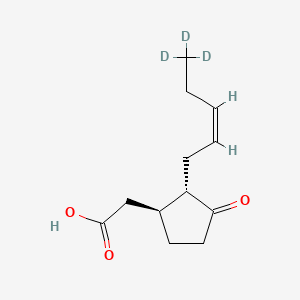
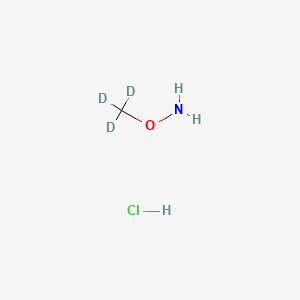

![[(2S,3S)-5-[2-[1-Chloroethoxycarbonyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B565651.png)
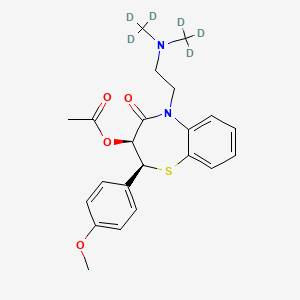
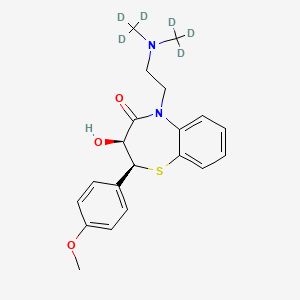

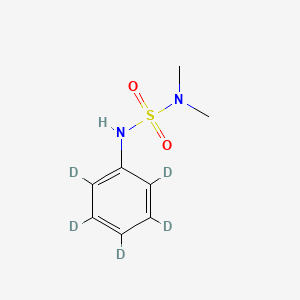


![4-[2'-(7''-Deazaguanine)ethyl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B565660.png)
